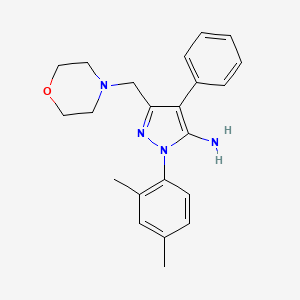
1-(2,4-dimethylphenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-dimethylphenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazole derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
作用機序
The exact mechanism of action of 1-(2,4-dimethylphenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the production of inflammatory mediators. Additionally, this compound has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of various metabolic processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant anti-inflammatory and analgesic effects in various animal models. Additionally, this compound has also been shown to exhibit anticancer properties in preclinical studies. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One of the main advantages of 1-(2,4-dimethylphenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine is its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. Additionally, this compound has been shown to exhibit significant anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory and painful conditions. However, one of the main limitations of this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.
将来の方向性
There are several future directions for the study of 1-(2,4-dimethylphenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine. One potential direction is the further study of its anticancer properties, with a focus on its potential applications in the treatment of various types of cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. Finally, the development of new and more efficient synthesis methods for this compound could also be a promising direction for future research.
合成法
The synthesis of 1-(2,4-dimethylphenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine is a complex process that involves several chemical reactions. The most common method for synthesizing this compound is through the reaction of 2,4-dimethylphenylhydrazine with ethyl 4-chloroacetoacetate, followed by the reaction with 4-morpholinylmethyl chloride and phenylhydrazine. The final product is obtained after several purification steps.
科学的研究の応用
1-(2,4-dimethylphenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine has been extensively studied for its potential applications in medicinal chemistry and pharmacology. This compound has been shown to exhibit significant anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory and painful conditions. Additionally, this compound has also been studied for its potential anticancer properties, with promising results in preclinical studies.
特性
IUPAC Name |
2-(2,4-dimethylphenyl)-5-(morpholin-4-ylmethyl)-4-phenylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c1-16-8-9-20(17(2)14-16)26-22(23)21(18-6-4-3-5-7-18)19(24-26)15-25-10-12-27-13-11-25/h3-9,14H,10-13,15,23H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFLQDDNTWZWPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C(C(=N2)CN3CCOCC3)C4=CC=CC=C4)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-benzyl-1-piperidinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5007789.png)
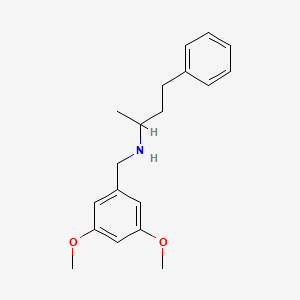
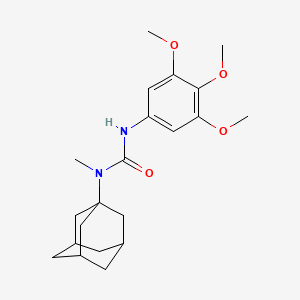
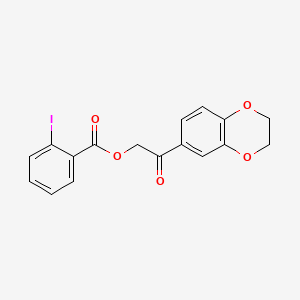
![N~1~-{[2-(dimethylamino)-3-pyridinyl]methyl}-N~2~-methyl-N~2~-(3-pyridinylmethyl)glycinamide](/img/structure/B5007815.png)
![1-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5007830.png)
![4-methyl-3-[(pentafluorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5007834.png)
![N-[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B5007840.png)
![5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5007846.png)
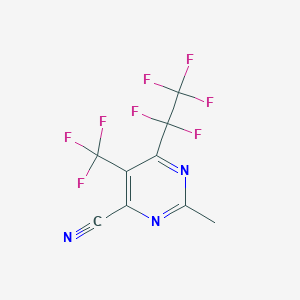
![1,3-dimethyl-5-({1-[3-(2-methylphenoxy)propyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5007856.png)
![N-{2-fluoro-4-[(methylamino)sulfonyl]phenyl}benzamide](/img/structure/B5007870.png)
![1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol dihydrochloride](/img/structure/B5007877.png)
![N-[3-(1-azepanylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-2-fluorobenzamide](/img/structure/B5007882.png)